molecular formula C10H12Cl2N2S B3022039 [(4-Phenyl-1,3-thiazol-5-yl)methyl]amine dihydrochloride CAS No. 1269226-67-6

[(4-Phenyl-1,3-thiazol-5-yl)methyl]amine dihydrochloride

Cat. No. B3022039
CAS RN: 1269226-67-6
M. Wt: 263.19
InChI Key: GFHXWVZFRGTBCT-UHFFFAOYSA-N
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Description

“[(4-Phenyl-1,3-thiazol-5-yl)methyl]amine dihydrochloride” is a compound that belongs to the group of azole heterocycles . It is an aromatic five-membered heterocycle containing one sulfur and one nitrogen atom . The compounds containing thiazole moieties are a prominent structural feature in a variety of natural products .


Synthesis Analysis

The synthesis of thiazole derivatives is often carried out through the C − H substitution reaction of thiazole by the catalysis of the palladium/copper system in the presence of tetrabutylammonium fluoride under mild conditions .


Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .


Chemical Reactions Analysis

Thiazoles are a basic scaffold found in many natural compounds as vitamin B1-thiamine, alkaloids, anabolic steroids, flavones . They have broad applications in different fields, such as agrochemicals, industrial, and photographic sensitizers .


Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The odor of thiazole is similar to that of pyridine . It is clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .

Scientific Research Applications

Safety And Hazards

As with all chemicals, safety precautions should be taken when handling “[(4-Phenyl-1,3-thiazol-5-yl)methyl]amine dihydrochloride”. It’s important to refer to the Material Safety Data Sheet (MSDS) for detailed safety information .

Future Directions

The interest in the synthesis of compounds containing the thiazole moiety has been increasing steadily in view of their utility in the field of photosensitizers, rubber vulcanization, liquid crystals, sensors, sunscreens, catalysts, dyes, pigments, and chromophores . Moreover, thiazoles occupy a prominent place in current medicinal chemistry due to their wide range of applications in the field of drug design and discovery . Future research could focus on the modification of thiazole-based compounds at different positions to generate new molecules with potent antitumor, antioxidant, and antimicrobial activities .

properties

IUPAC Name

(4-phenyl-1,3-thiazol-5-yl)methanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2S.2ClH/c11-6-9-10(12-7-13-9)8-4-2-1-3-5-8;;/h1-5,7H,6,11H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFHXWVZFRGTBCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(SC=N2)CN.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12Cl2N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(4-Phenyl-1,3-thiazol-5-yl)methyl]amine dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[(4-Phenyl-1,3-thiazol-5-yl)methyl]amine dihydrochloride
Reactant of Route 2
[(4-Phenyl-1,3-thiazol-5-yl)methyl]amine dihydrochloride
Reactant of Route 3
[(4-Phenyl-1,3-thiazol-5-yl)methyl]amine dihydrochloride
Reactant of Route 4
[(4-Phenyl-1,3-thiazol-5-yl)methyl]amine dihydrochloride
Reactant of Route 5
[(4-Phenyl-1,3-thiazol-5-yl)methyl]amine dihydrochloride
Reactant of Route 6
[(4-Phenyl-1,3-thiazol-5-yl)methyl]amine dihydrochloride

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